molecular formula C8H12N2O3 B589124 1-Butanoylpiperazine-2,5-dione CAS No. 151079-67-3

1-Butanoylpiperazine-2,5-dione

Cat. No.: B589124
CAS No.: 151079-67-3
M. Wt: 184.195
InChI Key: PNRGIFBVKXGWSJ-UHFFFAOYSA-N
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Description

1-Butanoylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative featuring a butanoyl group substituted at the N1 position of the piperazine-2,5-dione core. This aliphatic acyl substituent distinguishes it from other DKPs, which often incorporate aromatic or heterocyclic moieties.

Properties

CAS No.

151079-67-3

Molecular Formula

C8H12N2O3

Molecular Weight

184.195

IUPAC Name

1-butanoylpiperazine-2,5-dione

InChI

InChI=1S/C8H12N2O3/c1-2-3-7(12)10-5-6(11)9-4-8(10)13/h2-5H2,1H3,(H,9,11)

InChI Key

PNRGIFBVKXGWSJ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CC(=O)NCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

Piperazine-2,5-dione derivatives are typically modified at the N1 and/or N4 positions. Key structural variations include:

Compound Name Substituents Key Features Molecular Weight (g/mol) ESI-MS [M+H]+ (m/z) Reference
1-Phenylpiperazine-2,5-dione (7c) N1: Phenyl Aromatic, electron-rich 190.2 191.2
1-(4-Methoxyphenyl)-7e N1: 4-Methoxyphenyl Enhanced solubility via methoxy group 220.2 221.1
9a N1: 3,5-Dimethoxyphenyl; N4: 4-Methoxybenzoyl Dual aromatic substitution; high molecular complexity 384.4 385.13941
9b N1: 3,5-Dimethoxyphenyl; N4: 4-Methylbenzoyl Methylbenzoyl enhances lipophilicity 368.4 N/A
(S,Z)-3-Benzylidene-6-methyl (3) C3: Benzylidene; C6: Methyl Conjugated system; natural product origin ~244.3 N/A
Compound 10 () N1: Trifluoromethylbenzylideneamino; C3: Indolylmethyl Fluorinated and heterocyclic motifs ~450.4 N/A
1-Butanoylpiperazine-2,5-dione N1: Butanoyl Aliphatic acyl chain; moderate lipophilicity 200.2 N/A Inferred

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., 7c, 7e) exhibit rigidity and π-π interactions, whereas 1-Butanoylpiperazine-2,5-dione’s aliphatic chain may improve solubility in nonpolar solvents .
  • Functional Group Impact : Methoxy groups (e.g., 7e, 9a) enhance water solubility, while benzoyl or benzylidene groups (e.g., 9a, 3) introduce conjugation and UV activity .

Physicochemical and Spectral Properties

  • Melting Points : Aryl-substituted DKPs (e.g., 7c: white solid, mp >250°C) generally have higher melting points than aliphatic derivatives due to crystallinity .
  • Spectroscopy: ESI-MS: Aromatic DKPs (e.g., 7c: m/z 191.2) show distinct fragmentation patterns compared to acylated derivatives (e.g., 9a: m/z 385.14) . NMR: Aromatic protons in 7c–7e resonate at δ 6.8–7.5 ppm, while aliphatic protons in 1-Butanoylpiperazine-2,5-dione would appear at δ 0.9–2.4 ppm (butanoyl CH2/CH3) .

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